

Chemical structure and properties of Ac-DMQD-CHO

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Compound of Interest

Compound Name: *Ac-DMQD-CHO*

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An In-depth Technical Guide on Ac-DMQD-CHO

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **Ac-DMQD-CHO**, a crucial tool in apoptosis research.

Introduction

Ac-DMQD-CHO, also known as N-acetyl-L- α -aspartyl-L-methionyl-N¹-[(1S)-2-carboxy-1-formylethyl]-L-glutamamide, is a synthetic tetrapeptide aldehyde.[1][2][3] It is renowned as a potent and selective inhibitor of caspase-3, a key executioner enzyme in the apoptotic pathway.[1][4] By targeting caspase-3, **Ac-DMQD-CHO** serves as an invaluable molecular probe for dissecting the mechanisms of programmed cell death and holds therapeutic potential for conditions where apoptosis is dysregulated.[1][4] Its ability to reduce apoptosis has demonstrated neuroprotective efficacy in preclinical models.[1][4]

Chemical Structure and Properties

Ac-DMQD-CHO is a peptide composed of the amino acid sequence Asp-Met-Gln-Asp.[2][3] The structure is modified with an N-terminal acetyl (Ac) group and a C-terminal aldehyde (CHO) group. The aldehyde functions as a "warhead," enabling reversible covalent inhibition of the target cysteine protease.[5]

Chemical Identifiers:

- Sequence: Ac-Asp-Met-Gln-Asp-CHO[3]
- CAS Registry Number: 259199-63-8[2][3]

Quantitative Physicochemical Data:

Property	Value	Source
Molecular Formula	C ₂₀ H ₃₁ N ₅ O ₁₀ S	[2][3][4]
Molecular Weight	533.55 g/mol	[1][2][4]
Purity	≥95%	[1]
Appearance	Solid	[1]
Solubility	Water: 1 mg/ml	[1]
Storage Conditions	-20°C	[3][6]

Biological Activity and Mechanism of Action

Ac-DMQD-CHO is a highly selective inhibitor of caspase-3.[4] Caspases are a family of cysteine proteases that play a central role in the execution phase of apoptosis.[7] They exist as inactive zymogens (procaspases) and are activated through proteolytic processing in response to apoptotic signals.[7]

Mechanism of Inhibition: Caspase-3 activation is a critical convergence point for both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[8][9] Once activated by initiator caspases like caspase-8 and caspase-9, caspase-3 proceeds to cleave a wide array of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[7][10] **Ac-DMQD-CHO** exerts its inhibitory effect by targeting the active site of caspase-3, thereby blocking the downstream events of the apoptotic cascade.

Selectivity Profile: The inhibitory potency of **Ac-DMQD-CHO** is significantly higher for caspase-3 compared to other caspases, making it a selective tool for research.

Target Enzyme	IC ₅₀ Value	Source
Caspase-3	39 nM	[1] [4]
Caspase-1	148 nM	[1]
Caspase-8	1,100 nM	[1]

This selectivity allows researchers to specifically probe the role of caspase-3 in various biological processes.

Signaling Pathway Visualization

The following diagram illustrates the central role of Caspase-3 in the apoptotic pathways and the point of inhibition by **Ac-DMQD-CHO**.

Caption: Inhibition of Caspase-3 by **Ac-DMQD-CHO**.

Experimental Protocols

Ac-DMQD-CHO is frequently used in cell-based assays to prevent apoptosis and study its downstream consequences. A typical experimental workflow involves treating cells with an apoptotic stimulus in the presence or absence of the inhibitor.

A. Protocol: Inhibition of Apoptosis in Cell Culture

This protocol provides a general framework for using **Ac-DMQD-CHO** to inhibit camptothecin-induced apoptosis in a chondrocyte cell line, as described in cited literature.[\[1\]](#)

Materials:

- T/C 28a4 chondrocytes (or other cell line of interest)
- Complete cell culture medium
- Camptothecin (apoptotic stimulus)
- **Ac-DMQD-CHO** (caspase-3 inhibitor)

- DMSO (vehicle control)
- Phosphate-Buffered Saline (PBS)
- Apoptosis detection kit (e.g., Annexin V/PI staining kit)
- Flow cytometer or fluorescence microscope

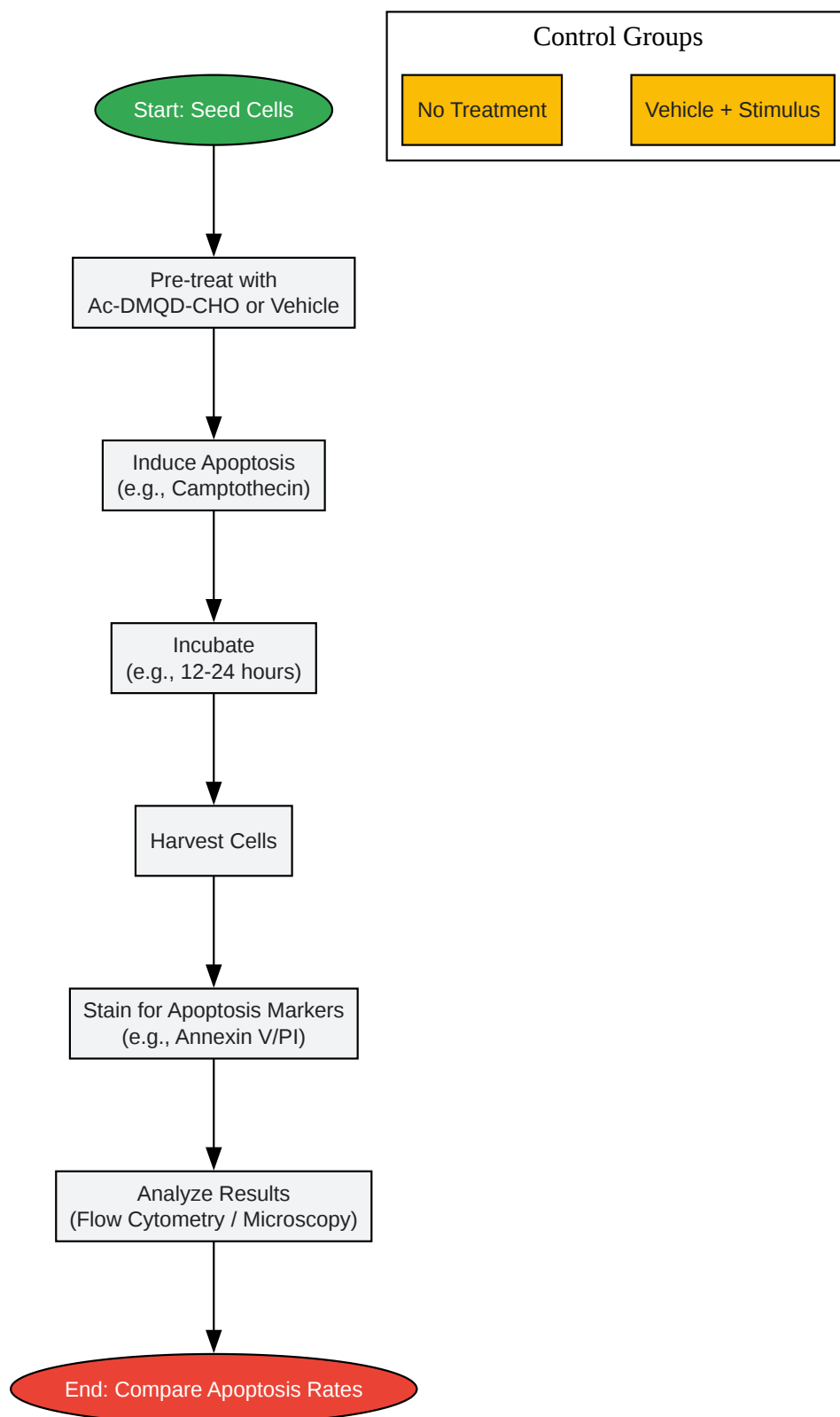
Procedure:

- Cell Seeding: Plate chondrocytes in appropriate culture vessels and grow to a desired confluency (e.g., 70-80%).
- Inhibitor Pre-treatment: Prepare a stock solution of **Ac-DMQD-CHO** in a suitable solvent like water or DMSO.^[1] Dilute the stock solution in a complete culture medium to the desired final concentration (e.g., 10-100 μ M). Remove the old medium from cells and add the medium containing **Ac-DMQD-CHO**.
- Control Groups: Include a vehicle control group (medium with DMSO) and an untreated control group.
- Incubation: Incubate the cells with the inhibitor for a pre-determined time (e.g., 1-2 hours) to allow for cellular uptake.
- Apoptotic Induction: Add the apoptotic stimulus (e.g., camptothecin) to the wells, except for the untreated control group.
- Incubation: Incubate the cells for the time required to induce apoptosis (e.g., 12-24 hours).
- Cell Harvesting: Gently collect both adherent and floating cells. Wash the cells with cold PBS.
- Apoptosis Assessment: Stain the cells using an Annexin V/Propidium Iodide (PI) kit according to the manufacturer's protocol.
- Analysis: Analyze the stained cells by flow cytometry or fluorescence microscopy to quantify the percentage of apoptotic cells in each treatment group. A significant reduction in the

apoptotic cell population in the **Ac-DMQD-CHO** treated group compared to the stimulus-only group indicates successful inhibition.

B. Experimental Workflow Diagram

The following diagram outlines the logical flow of a typical cell-based apoptosis inhibition experiment.



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Caption: Workflow for a cell-based apoptosis inhibition assay.

Applications and Significance

Ac-DMQD-CHO is a cornerstone tool for:

- Validating the Role of Caspase-3: Confirming whether a specific apoptotic pathway is dependent on caspase-3 activity.
- Studying Downstream Events: By blocking caspase-3, researchers can investigate the sequence of events and substrate cleavage that occurs during apoptosis.
- Therapeutic Research: In vivo studies have shown its potential in mitigating cellular damage in models of spinal cord injury, highlighting its neuroprotective effects.^[1] It serves as a lead compound for developing more stable and potent caspase-3 inhibitors for clinical applications.

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